molecular formula C24H21N3O4S2 B4036813 N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide

Cat. No.: B4036813
M. Wt: 479.6 g/mol
InChI Key: UHCYCHHRWKDDJI-UHFFFAOYSA-N
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Description

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide is a complex organic compound that features a unique combination of functional groups, including oxazole, sulfonamide, and phenylsulfanyl moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The resulting oxazoline is then oxidized to the corresponding oxazole using manganese dioxide under flow conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve the use of automated systems for reagent addition and product isolation to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenylsulfanyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide is unique due to its combination of oxazole, sulfonamide, and phenylsulfanyl groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-17-16-22(26-31-17)27-33(29,30)21-14-12-19(13-15-21)25-24(28)23(18-8-4-2-5-9-18)32-20-10-6-3-7-11-20/h2-16,23H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCYCHHRWKDDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
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N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
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N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
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N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
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N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
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N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide

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